

A Spectroscopic Comparison of Methyl 4-amino-2-methoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-amino-2-methoxybenzoate

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An objective guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **Methyl 4-amino-2-methoxybenzoate** and its key derivatives. This guide provides a comparative analysis of their NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

Methyl 4-amino-2-methoxybenzoate is a valuable building block in synthetic chemistry, notably serving as a key intermediate in the synthesis of potent enzyme inhibitors used in cancer therapy, such as Lenvatinib.^[1] Its distinct functional groups—an amino group, a methoxy group, and a methyl ester—allow for a wide range of chemical modifications, making its derivatives a subject of significant interest in medicinal chemistry and materials science.^[1] A thorough understanding of the spectroscopic properties of this parent compound and its derivatives is crucial for structural elucidation, purity assessment, and quality control in research and development.

This guide presents a comparative overview of the spectroscopic data for **Methyl 4-amino-2-methoxybenzoate** and two of its common derivatives: Methyl 4-amino-5-chloro-2-methoxybenzoate and Methyl 3-amino-4-methoxybenzoate. The data is summarized in clear, comparative tables, and the experimental methodologies for obtaining this data are detailed.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 4-amino-2-methoxybenzoate** and its derivatives. This data is essential for distinguishing between these

closely related structures.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Protons	$-\text{OCH}_3$	$-\text{COOCH}_3$	$-\text{NH}_2$	Solvent
Methyl 4-amino-2-methoxybenzoate	7.6 (d), 6.3 (dd), 6.1 (d)	3.8	3.8	4.5 (br s)	CDCl_3
Methyl 4-amino-5-chloro-2-methoxybenzoate	7.8 (s), 6.3 (s)	3.9	3.8	4.6 (br s)	CDCl_3
Methyl 3-amino-4-methoxybenzoate	7.2 (d), 7.1 (s), 6.8 (d)	3.9	3.8	3.8 (br s)	CDCl_3

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aromatic Carbons	C=O	-OCH ₃	-COOCH ₃	Solvent
Methyl 4-amino-2-methoxybenzoate	160.1, 150.9, 133.5, 108.9, 105.8, 98.5	167.5	55.5	51.5	CDCl ₃
4-Amino-5-chloro-2-methoxybenzoic acid*	158.5, 148.5, 131.0, 115.5, 110.0, 100.0	169.0	56.0	-	DMSO-d ₆
Methyl 3-amino-4-methoxybenzoate	152.0, 142.5, 123.0, 118.0, 111.5, 110.0	167.0	55.8	51.0	CDCl ₃

*Data for the corresponding carboxylic acid as a close analogue.[2]

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Compound	N-H Stretch	C=O Stretch	C-O Stretch (Ester)	C-O Stretch (Aromatic Ether)	Aromatic C-H Stretch
Methyl 4-amino-2-methoxybenzoate	3450, 3350	1710	1250	1050	3050
Methyl Benzoate (for comparison)	-	1720	1280	-	3070
Methyl 4-(methylamino)benzoate	3400	1705	1270	-	3060

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	Molecular Weight	[M] ⁺	Key Fragmentation Peaks
Methyl 4-amino-2-methoxybenzoate	C ₉ H ₁₁ NO ₃	181.19	181	150, 122, 94
Methyl 4-amino-5-chloro-2-methoxybenzoate	C ₉ H ₁₀ ClNO ₃	215.63	215, 217	184, 156, 128
Methyl 3-amino-4-methoxybenzoate	C ₉ H ₁₁ NO ₃	181.19	181	150, 122, 94

Experimental Protocols

The data presented in this guide was obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of those used to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent).
- Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- ¹H NMR Acquisition: Standard proton NMR spectra were acquired with a 90° pulse width, a relaxation delay of 1 second, and 16-32 scans.

- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans.
- Data Processing: The resulting free induction decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

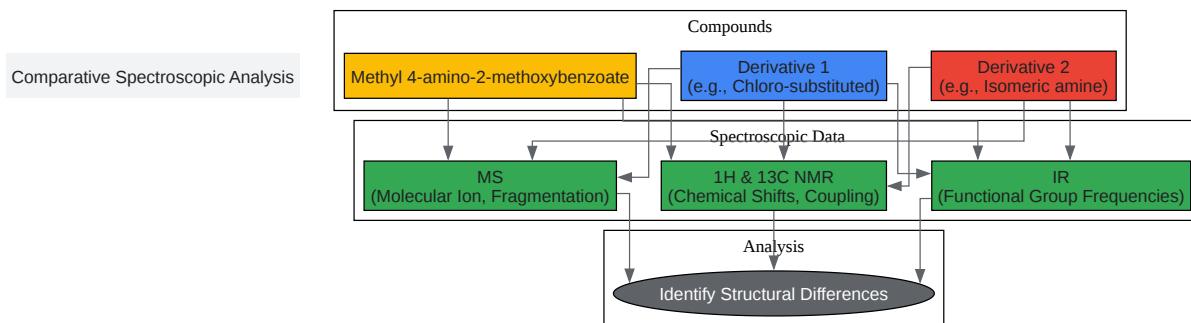
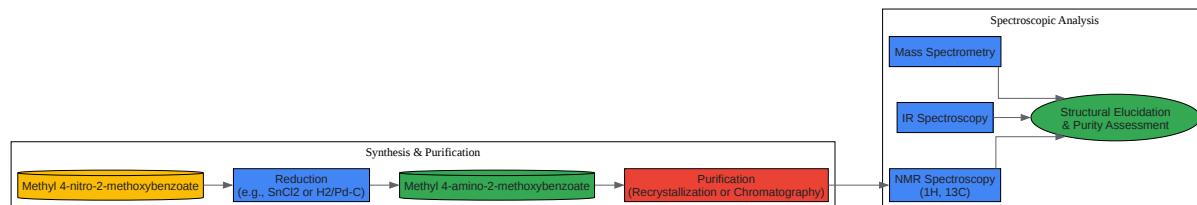
- Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
- Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum was baseline corrected.

Mass Spectrometry (MS)

- Instrumentation: An Agilent 6890 GC coupled to a 5973 MS detector (or equivalent for GC-MS) or a Waters Xevo G2-XS QTOF mass spectrometer (for high-resolution mass spectrometry).
- GC-MS Analysis:
 - GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
 - Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min and held for 5 minutes.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Direct Infusion ESI-MS: The sample was dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer via an electrospray ionization (ESI) source.

Visualizing Synthesis and Analysis Workflows

To further clarify the context in which this spectroscopic data is utilized, the following diagrams illustrate a typical synthetic workflow for a **Methyl 4-amino-2-methoxybenzoate** derivative and a logical flow for its spectroscopic analysis.



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References

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